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Introduction

Elinzanetant is a non-hormonal, selective, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3)
receptor antagonist.[1] It is indicated for the treatment of moderate to severe vasomotor
symptoms (VMS) associated with menopause.[2] By blocking NK-1 and NK-3 receptors,
Elinzanetant is thought to normalize neuronal activity involved in thermoregulation and sleep.
[2] This document provides detailed application notes and protocols for evaluating the long-
term safety of Elinzanetant, drawing from established regulatory guidelines and available
clinical trial data.

Mechanism of Action

During menopause, declining estrogen levels lead to hyperactivation of kisspeptin/neurokinin
B/dynorphin (KNDy) neurons in the hypothalamus, disrupting thermoregulation and causing
VMS.[1] Elinzanetant acts as an antagonist at both the NK-1 and NK-3 receptors, which are
involved in these thermoregulatory pathways.[3] The antagonism of the NK-3 receptor is central
to mitigating hot flashes, while the additional NK-1 receptor antagonism may contribute to
reducing vasodilation and heat-sensing neuro-activity.
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Figure 1: Elinzanetant's Mechanism of Action.

Preclinical Long-Term Safety Evaluation

A comprehensive preclinical safety program is essential to characterize the long-term
toxicological profile of Elinzanetant before and during clinical development. These studies are
conducted in accordance with Good Laboratory Practice (GLP) regulations.

Chronic Toxicity Studies

Objective: To characterize the toxicity profile of Elinzanetant following prolonged and repeated

exposure in two mammalian species (one rodent, one non-rodent).
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Experimental Protocol:
o Test Species: Rat (rodent) and Beagle dog (non-rodent).

o Group Size: At least 20 males and 20 females per group for rodents; a minimum of 4 males
and 4 females per group for non-rodents.

e Dose Levels: A control group and at least three dose levels of Elinzanetant administered
orally once daily. Dose selection should be based on results from shorter-term toxicity
studies.

e Duration: 6 months for rodents and 9 months for non-rodents.

o Parameters Monitored:

[¢]

Clinical Observations: Daily for signs of toxicity.
o Body Weight and Food Consumption: Weekly for the first 13 weeks, then monthly.
o Ophthalmology: Prior to initiation and at termination.

o Hematology, Clinical Chemistry, and Urinalysis: At baseline, 3, 6, and 9 months (for non-
rodents).

o Electrocardiography (ECG): In non-rodents at baseline and multiple time points throughout
the study.

o Toxicokinetics: To determine systemic exposure.

e Terminal Procedures:

[e]

Gross necropsy.

o

Organ weights.

[¢]

Histopathological examination of a comprehensive list of tissues.
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Figure 2: Chronic Toxicity Study Workflow.

Carcinogenicity Studies

Objective: To assess the tumorigenic potential of Elinzanetant in rodents.
Experimental Protocol:

o Test Species: Typically mouse and rat.

o Group Size: At least 50 animals per sex per group.

o Dose Levels: A control group and three dose levels administered in the diet or by gavage for
the lifetime of the animals (24 months for rats, 18-24 months for mice).

e Parameters Monitored:
o Clinical observations and palpation for masses twice daily.
o Body weight and food consumption weekly for the first 13 weeks, then monthly.
o Hematology at 12, 18, and 24 months.
e Terminal Procedures:
o Complete gross necropsy.

o Histopathological examination of all tissues from all animals.

Genotoxicity Studies

Objective: To assess the potential of Elinzanetant to induce genetic mutations and/or
chromosomal damage.
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Experimental Protocol: A standard battery of tests is conducted:

o Ames Test: A test for gene mutation in bacteria (e.g., Salmonella typhimurium and
Escherichia coli).

 In vitro Mammalian Cell Cytogenetic Assay: To evaluate chromosomal damage in cultured
mammalian cells (e.g., human peripheral blood lymphocytes).

e In vivo Mammalian Erythrocyte Micronucleus Test: To assess chromosomal damage in a
whole animal system (e.g., mouse bone marrow).

Reproductive and Developmental Toxicity Studies

Objective: To evaluate the potential effects of Elinzanetant on fertility, embryonic and fetal
development, and pre- and postnatal development.

Experimental Protocol:

 Fertility and Early Embryonic Development: Dosing in male and female rats prior to and
during mating and for females, through implantation.

o Embryo-Fetal Development: Dosing of pregnant rats and rabbits during the period of
organogenesis.

e Pre- and Postnatal Development: Dosing of pregnant rats from implantation through
lactation.

Clinical Long-Term Safety Evaluation

The long-term safety of Elinzanetant in humans has been primarily evaluated in the OASIS
clinical trial program, with studies lasting up to 52 weeks.

Clinical Trial Desigh and Safety Monitoring

Objective: To evaluate the safety and tolerability of Elinzanetant 120 mg administered orally
once daily over 52 weeks in postmenopausal women with moderate to severe VMS.

Experimental Protocol (based on OASIS 1, 2, and 3 trials):
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Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.

Patient Population: Postmenopausal women aged 40 to 65 years with moderate to severe
VMS.

Treatment: Elinzanetant 120 mg once daily or placebo. In some studies, the placebo group
switched to Elinzanetant after an initial period.

Safety Assessments:

o Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: Continuously
throughout the study.

o Physical Examinations: At screening and scheduled study visits.
o Vital Signs: At each study visit.

o 12-Lead Electrocardiograms (ECGSs): At screening and specified intervals to monitor for
cardiac effects, including QT interval prolongation.

o Clinical Laboratory Tests: Hematology, clinical chemistry (including liver function tests),
and urinalysis at baseline and regular intervals.

o Suicidality Assessment: Using a standardized scale such as the Columbia-Suicide
Severity Rating Scale (C-SSRS).

o Endometrial Biopsy: At baseline and end of study to assess for endometrial hyperplasia or
malignancy.

o Bone Mineral Density: Assessed at baseline and end of study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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